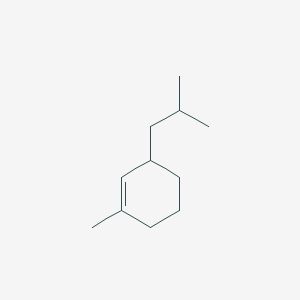
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, featuring a methyl group and a 2-methylpropyl group as substituents. This compound is part of the broader class of cycloalkenes, which are known for their diverse chemical reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with isobutyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diene or the use of transition metal catalysts to facilitate the alkylation process. These methods are optimized for high yield and purity.
化学反应分析
Types of Reactions: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.
Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Dihalogenated cyclohexenes
科学研究应用
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond, which can participate in electrophilic addition reactions. The methyl and 2-methylpropyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules.
相似化合物的比较
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Comparison: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene is unique due to the presence of both a methyl and a 2-methylpropyl group, which confer distinct steric and electronic effects compared to its simpler counterparts. These substituents can significantly influence the compound’s reactivity, making it suitable for specific applications where other methylcyclohexenes may not be as effective.
属性
CAS 编号 |
399566-02-0 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC 名称 |
1-methyl-3-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C11H20/c1-9(2)7-11-6-4-5-10(3)8-11/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
LKLHOBBPUDWOTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CCC1)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
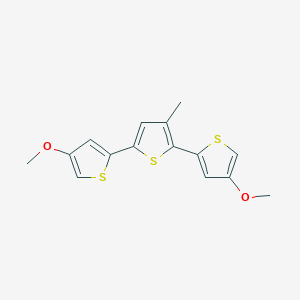
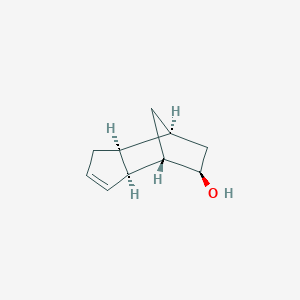
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
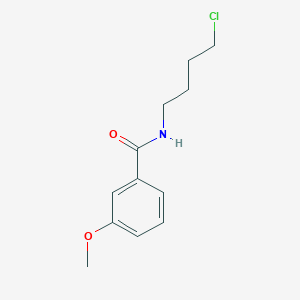
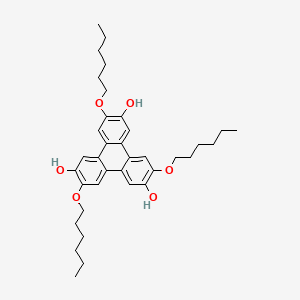
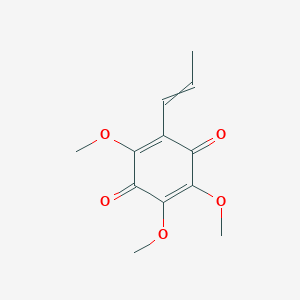


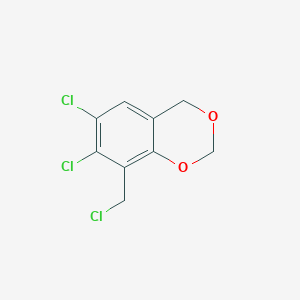
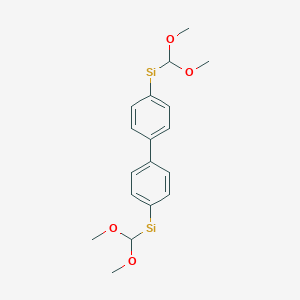
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
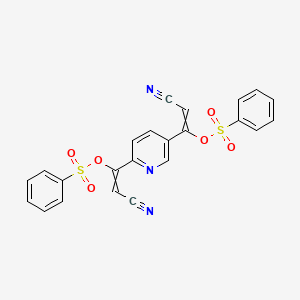
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
